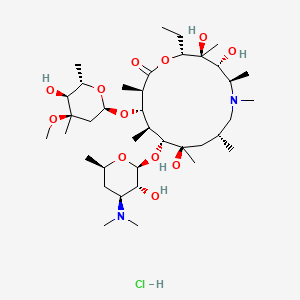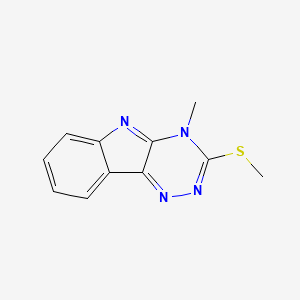
4H-1,2,4-Triazino(5,6-b)indole, 4-methyl-3-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,2,4-Triazino(5,6-b)indole, 4-methyl-3-(methylthio)- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and organic synthesis. The compound consists of a triazinoindole core with methyl and methylthio substituents, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazino(5,6-b)indole, 4-methyl-3-(methylthio)- typically involves the condensation of substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include the use of solvents such as methanol or dichloromethane and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1,2,4-Triazino(5,6-b)indole, 4-methyl-3-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methyl and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
4H-1,2,4-Triazino(5,6-b)indole, 4-methyl-3-(methylthio)- has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimalarial, antidepressant, and antileishmanial agent. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Organic Synthesis: The compound’s reactivity makes it a useful intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows for the creation of diverse chemical libraries.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Wirkmechanismus
The mechanism of action of 4H-1,2,4-Triazino(5,6-b)indole, 4-methyl-3-(methylthio)- involves its interaction with molecular targets such as enzymes or receptors. For instance, its antimalarial activity may be attributed to its ability to inhibit key enzymes involved in the parasite’s metabolic pathways . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazino(5,6-b)indole: This compound shares the triazinoindole core but lacks the methyl and methylthio substituents, resulting in different chemical properties and reactivity.
Indolo(2,3-b)quinoxaline: Another heterocyclic compound with a similar fused ring system, known for its DNA intercalating properties and potential antiviral and cytotoxic activities.
Uniqueness
4H-1,2,4-Triazino(5,6-b)indole, 4-methyl-3-(methylthio)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methyl and methylthio groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61602-99-1 |
|---|---|
Molekularformel |
C11H10N4S |
Molekulargewicht |
230.29 g/mol |
IUPAC-Name |
4-methyl-3-methylsulfanyl-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C11H10N4S/c1-15-10-9(13-14-11(15)16-2)7-5-3-4-6-8(7)12-10/h3-6H,1-2H3 |
InChI-Schlüssel |
OJSZHIRAFSJDKE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC3=CC=CC=C3C2=NN=C1SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




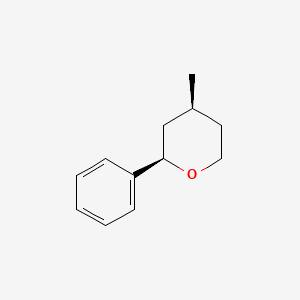





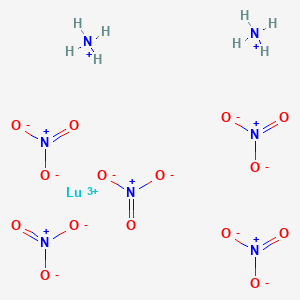
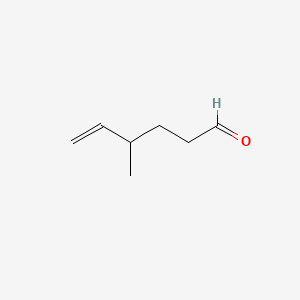


![4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride](/img/structure/B12645499.png)
